molecular formula C7H5NO2S B1423445 Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate CAS No. 1315366-12-1

Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Cat. No.: B1423445
CAS No.: 1315366-12-1
M. Wt: 167.19 g/mol
InChI Key: RCOHSPCAPVXMNL-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 g/mol. It contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

  • Thiazole derivative + Propargyl bromide + K2CO3 → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies on its binding affinity and interaction with specific proteins are ongoing .

Comparison with Similar Compounds

Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate can be compared with other thiazole derivatives such as:

    2-Aminothiazole: Known for its antimicrobial and anticancer activities.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications .

Properties

IUPAC Name

methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-8-4-5-11-6/h4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOHSPCAPVXMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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